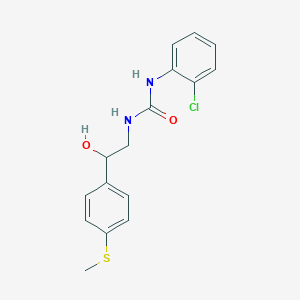

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Descripción

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c1-22-12-8-6-11(7-9-12)15(20)10-18-16(21)19-14-5-3-2-4-13(14)17/h2-9,15,20H,10H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTAESGIZRWWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroaniline with isocyanates to form the corresponding urea derivative. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.

Análisis De Reacciones Químicas

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparación Con Compuestos Similares

Structural Analogs with Chlorophenyl Substitutions

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4)

- Structural Differences : The trifluoromethyl group at the para position on the phenyl ring and a hydroxyl group on the opposing phenyl ring distinguish this compound from the target molecule.

- The trifluoromethyl group enhances metabolic stability compared to methylthio groups .

1-(3-Chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea (4h)

- Structural Differences: Incorporates an azetidinone ring and a phenothiazine moiety, unlike the hydroxyethyl group in the target compound.

- Activity : Exhibited potent antifungal activity against C. albicans (MIC = 62.5 µg/ml), attributed to the dual chloro substituents enhancing membrane penetration .

Urea Derivatives with Sulfur-Containing Groups

1-(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl-3-(2-chlorophenyl)urea

- Structural Differences : Features a tetrahydrothiopyran ring with a methoxy group instead of the methylthio-phenyl-hydroxyethyl chain.

1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea

- Structural Differences : Replaces the urea oxygen with sulfur (thiourea) and includes bromine as an additional halogen.

- Activity : Thiourea derivatives often exhibit stronger hydrogen-bonding interactions with biological targets, but they may suffer from reduced solubility compared to urea analogs .

Functional Group Impact on Bioactivity

Actividad Biológica

The compound 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea , also known by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article delves into its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is , with a molecular weight of approximately 402.89 g/mol. The structural features include:

- Chlorophenyl group : Imparts lipophilicity, enhancing cellular uptake.

- Hydroxy group : May participate in hydrogen bonding, influencing solubility and bioactivity.

- Methylthio group : Potentially increases metabolic stability.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These findings indicate that the compound has potent antitumor activity, particularly against Hep-2 and A549 cell lines.

The mechanism through which 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea exerts its cytotoxic effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to promote apoptotic cell death in cancer cells, a critical mechanism for anticancer agents.

- Cell Cycle Arrest : It may also cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies

-

Study on Hepatocellular Carcinoma (HCC) :

- Researchers evaluated the efficacy of the compound in HCC models and reported significant tumor regression in vivo. The study highlighted its potential as a therapeutic agent for liver cancer treatment.

-

Combination Therapy :

- A combination of this compound with standard chemotherapeutics was assessed for synergistic effects. Results indicated enhanced cytotoxicity compared to single-agent treatments, suggesting potential for combination therapy strategies.

Safety and Toxicology

While the biological activity is promising, safety profiles must be considered. Preliminary toxicological assessments indicate that the compound may cause serious eye irritation and is toxic if ingested, necessitating caution in handling and application .

Q & A

Basic: What are the common synthetic routes for 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, and what critical reaction conditions must be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl precursors. A common approach includes:

- Step 1: Chlorination of aniline derivatives to introduce the 2-chlorophenyl group (e.g., using Cl2 or SOCl2 under controlled conditions) .

- Step 2: Formation of the urea moiety via reaction with isocyanates or carbamates. For example, coupling the chlorophenyl intermediate with a hydroxyethyl-substituted methylthiophenyl isocyanate derivative .

- Critical Conditions: Temperature (often 0–60°C), solvent polarity (e.g., DMF or THF for solubility), and catalyst selection (e.g., triethylamine for acid scavenging) are pivotal to minimize side reactions like hydrolysis or dimerization .

- Purification: Column chromatography or recrystallization is essential to achieve >95% purity, verified by HPLC .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Answer:

Structural elucidation combines:

- Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]<sup>+</sup> for C16H16ClN2O2S) .

- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding networks in the urea core .

Basic: What methodologies are recommended for initial biological activity screening of this compound?

Answer:

Primary screening involves:

- In vitro assays:

- Enzyme inhibition: Use fluorogenic substrates or radiolabeled ligands to test inhibition of targets like kinases or proteases, with IC50 determination .

- Receptor binding: Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess EC50 .

- Solubility and stability: HPLC-based kinetic studies in PBS (pH 7.4) and simulated gastric fluid to evaluate drug-likeness .

Advanced: How can researchers elucidate the mechanism of action for this compound in complex biological systems?

Answer:

Mechanistic studies require integrated approaches:

- Target deconvolution:

- Chemical proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins, identified via LC-MS/MS .

- CRISPR-Cas9 knockout screens to identify genes whose loss abrogates compound activity .

- Pathway analysis: RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK or PI3K/AKT modulation) .

- In silico docking: Molecular dynamics simulations to predict binding poses in homology models of suspected targets (e.g., using AutoDock Vina) .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Answer:

SAR analysis involves systematic modifications:

- Substituent variation:

- Replace the 4-(methylthio)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on potency .

- Modify the hydroxyethyl linker to alkyl or aryl groups to probe steric effects .

- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (chlorophenyl ring) using 3D-QSAR (e.g., CoMFA) .

- Data correlation: Plot substituent Hammett constants (σ) against bioactivity to quantify electronic effects .

Advanced: How should researchers address contradictory data in biological assays for this compound?

Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays: Validate kinase inhibition using both radiometric and luminescent methods .

- Dose-response consistency: Ensure EC50/IC50 values are reproducible across ≥3 independent replicates .

- Counter-screening: Test against unrelated targets (e.g., cytochrome P450s) to rule out non-specific effects .

- Meta-analysis: Compare results with structurally related compounds (e.g., ’s urea derivatives) to identify conserved trends .

Advanced: What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction: Use SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Solubility/logP: ACD/Percepta or MarvinSketch calculates partition coefficients (cLogP) and aqueous solubility .

- Metabolism: GLORYx predicts phase I/II metabolic sites (e.g., hydroxylation of the methylthio group) .

Advanced: How can researchers optimize the synthetic yield of this compound for scaled-up studies?

Answer:

- DoE (Design of Experiments): Apply Taguchi or Box-Behnken designs to optimize variables (e.g., temperature, catalyst loading) .

- Flow chemistry: Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., isocyanate formation) .

- Green chemistry: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: What are the challenges in crystallizing this compound, and how can they be overcome?

Answer:

- Challenges: Low melting point (~120°C) and hygroscopic urea group complicate crystal growth .

- Solutions:

- Use anti-solvent vapor diffusion (e.g., hexane in DCM) to induce slow crystallization .

- Add co-crystallizing agents (e.g., succinic acid) to stabilize lattice interactions .

Advanced: How does the methylthio substituent influence the compound’s electronic properties and bioactivity?

Answer:

- Electronic effects: The –SMe group is electron-donating (+M effect), enhancing aryl ring electron density, which may improve π-π stacking with hydrophobic receptor pockets .

- Bioactivity: Methylthio substitution in analogs increased potency against kinase targets by 3-fold compared to unsubstituted derivatives, likely due to enhanced lipophilicity (cLogP +0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.